

Ac-YVAD-CHO: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yvad-cho
Cat. No.: B10785022

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ac-**YVAD-CHO**, a potent and selective inhibitor of caspase-1. This document outlines its mechanism of action, cell permeability characteristics, and detailed protocols for its application in in vitro and in vivo research settings.

Introduction and Mechanism of Action

N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-CHO (Ac-**YVAD-CHO**) is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE).[1][2] Caspase-1 is a critical inflammatory caspase that plays a central role in the innate immune response. Its activation triggers the maturation of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18) and can lead to a form of programmed cell death called pyroptosis.[2]

Ac-**YVAD-CHO** exerts its inhibitory effect by targeting the active site of caspase-1, thereby preventing the proteolytic cleavage of its substrates. This blockade of caspase-1 activity makes Ac-**YVAD-CHO** an invaluable tool for studying the physiological and pathological roles of the inflammasome signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of Ac-**YVAD-CHO**, providing a reference for experimental design.

Table 1: Inhibitory Potency of Ac-**YVAD-CHO**

| Target | Organism | Inhibition Constant (K _i) | IC ₅₀ | Reference(s) |
|---------------|----------|---------------------------------------|--------------------|---|
| Caspase-1/ICE | Human | 0.76 nM | 0.7 μM (for IL-1β) | [1] [2] |
| Caspase-1/ICE | Mouse | 3.0 nM | 2.5 μM (for IL-1β) | |

Table 2: Selectivity Profile of Ac-**YVAD-CHO** Against Other Human Caspases

| Caspase Target | Inhibition Constant (K _i) | Selectivity vs. Caspase-1 | Reference(s) |
|----------------|---------------------------------------|---------------------------|--------------|
| Caspase-4 | 163-970 nM | >200-fold | |
| Caspase-5 | 163-970 nM | >200-fold | |
| Caspase-8 | 163-970 nM | >200-fold | |
| Caspase-9 | 163-970 nM | >200-fold | |
| Caspase-10 | 163-970 nM | >200-fold | |
| Caspase-2 | >10,000 nM | >13,000-fold | |
| Caspase-3 | >10,000 nM | >13,000-fold | |
| Caspase-6 | >10,000 nM | >13,000-fold | |
| Caspase-7 | >10,000 nM | >13,000-fold | |

Table 3: Solubility and Storage

| Solvent | Solubility | Storage Temperature | Stability of Stock Solution | Reference(s) |
|--------------|------------|---------------------|---|--------------|
| DMSO | ≥ 30 mg/mL | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | |
| DMF | ≥ 30 mg/mL | -20°C | Not specified | |
| Ethanol | ≥ 30 mg/mL | -20°C | Not specified | |
| PBS (pH 7.2) | ~5 mg/mL | -20°C | Prepare fresh | |

Cell Permeability and Uptake

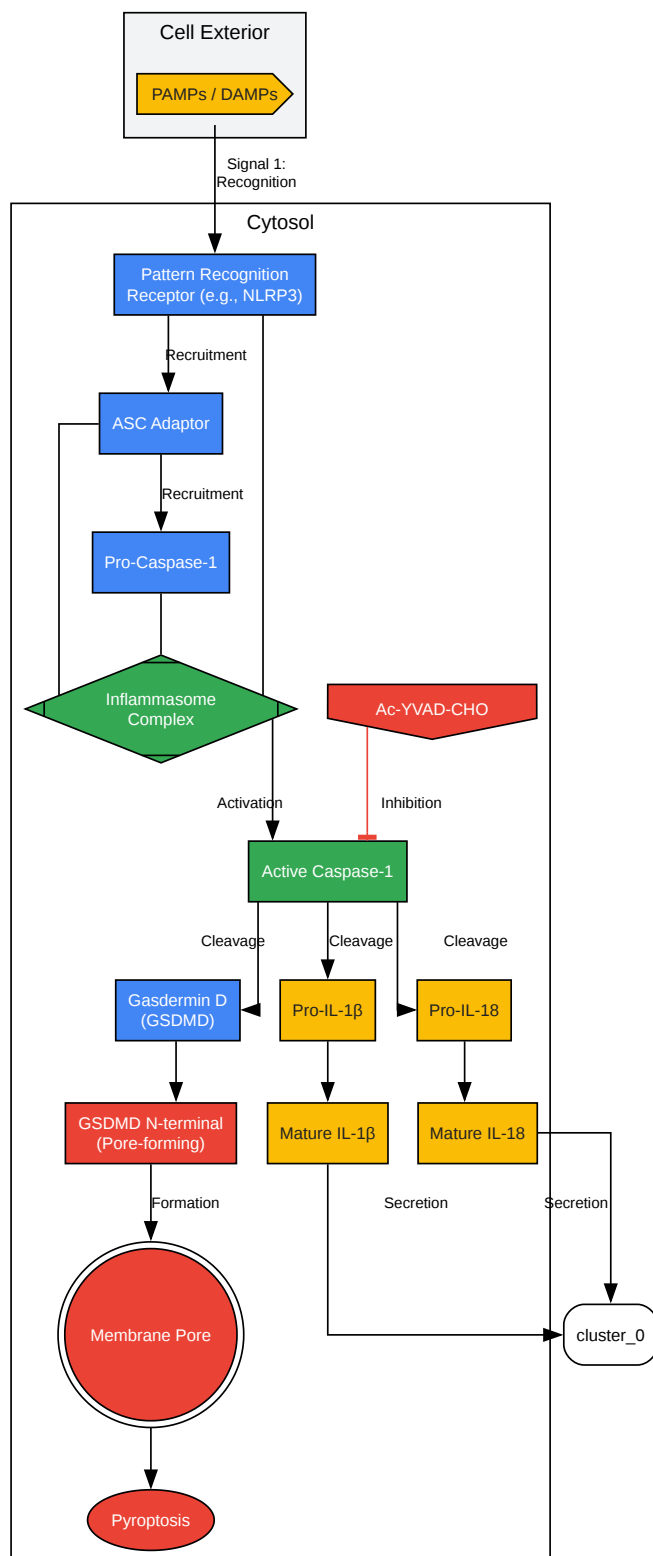
Ac-YVAD-CHO is widely described as a cell-permeable peptide inhibitor, allowing it to target intracellular caspase-1. The addition of the N-terminal acetyl group enhances its hydrophobicity, which is thought to facilitate its passage across the cell membrane.

While its cell permeability is well-established functionally in numerous cell-based assays, specific quantitative data, such as permeability coefficients (Papp), are not extensively reported in the available literature. Researchers should empirically determine the optimal concentration and incubation time for their specific cell type and experimental conditions.

Signaling Pathways and Experimental Workflows

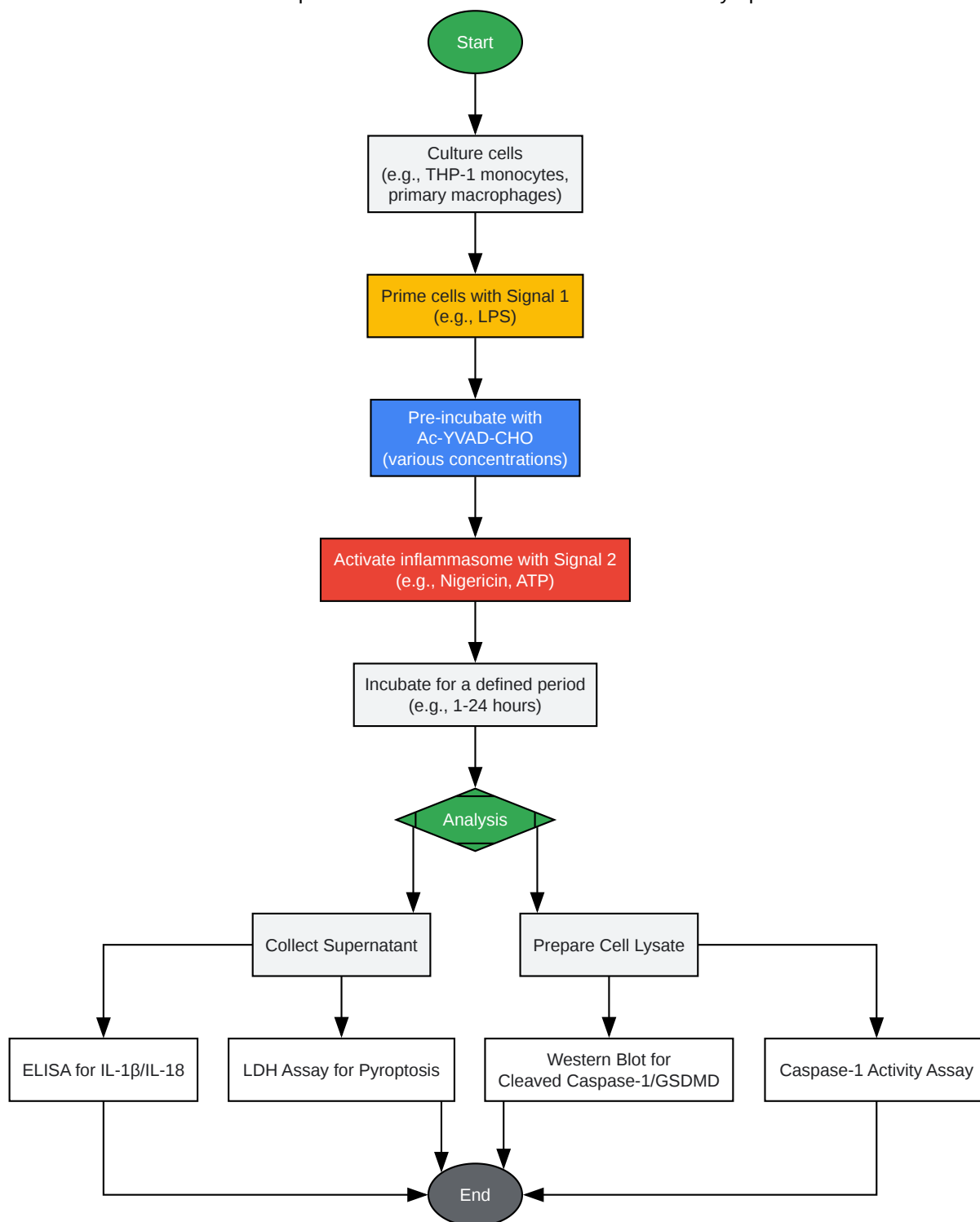
The following diagrams illustrate the key signaling pathway inhibited by Ac-YVAD-CHO and a general workflow for its experimental use.

Canonical Inflammasome and Pyroptosis Pathway

[Click to download full resolution via product page](#)

Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by Ac-YVAD-CHO.

General Experimental Workflow for In Vitro Inhibition of Pyroptosis



[Click to download full resolution via product page](#)

Caption: A typical workflow for studying the inhibitory effects of Ac-**YVAD-CHO** on pyroptosis in vitro.

Experimental Protocols

The following are detailed protocols for common applications of Ac-**YVAD-CHO**.

In Vitro Inhibition of Pyroptosis in THP-1 Monocytes

This protocol describes the induction of pyroptosis in the human monocytic cell line THP-1 and its inhibition by Ac-**YVAD-CHO**.

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin or ATP
- Ac-**YVAD-CHO** (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates

Protocol:

- Cell Differentiation:
 - Seed THP-1 cells in a 96-well plate at a density of 1×10^5 cells/well.

- Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 24-48 hours.
- After differentiation, remove the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. Allow cells to rest for 24 hours.
- Priming:
 - Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours. This step upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.
- Inhibitor Treatment:
 - Prepare serial dilutions of Ac-**YVAD-CHO** in complete medium. A typical concentration range to test is 1-100 µM.
 - Pre-incubate the LPS-primed cells with the desired concentrations of Ac-**YVAD-CHO** or vehicle control (DMSO) for 1 hour.
- Inflammasome Activation:
 - Induce pyroptosis by treating the cells with an NLRP3 inflammasome activator, such as 10 µM Nigericin or 5 mM ATP, for 1-2 hours.
- Analysis:
 - Cytokine Release: Collect the cell culture supernatant to measure the levels of secreted IL-1β and IL-18 by ELISA.
 - Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
 - Western Blot Analysis: Prepare cell lysates to detect the cleavage of caspase-1 (p20 subunit) and Gasdermin D (GSDMD, p30 subunit) by Western blot.

In Vivo Administration

Ac-**YVAD-CHO** has been successfully used in various animal models to study the in vivo roles of caspase-1. The optimal dose and route of administration will depend on the specific animal model and research question.

Table 4: Examples of In Vivo Administration of Ac-**YVAD-CHO**

| Animal Model | Administration Route | Dosage | Application | Reference(s) |
|----------------------------|------------------------|----------------|---|--------------|
| Mice (C3H/HeN) | Intraperitoneal (i.p.) | 5 and 10 mg/kg | Prevention of LPS-induced death | |
| Mice (P. acnes-sensitized) | Intraperitoneal (i.p.) | 30 mg/kg | Suppression of IL-1 β levels in blood | |
| Rats (Sprague-Dawley) | Intrastriatal infusion | 2-8 μ g | Attenuation of quinolinic acid-induced apoptosis | |
| Rats (Sprague-Dawley) | Inhalation | 0.5 and 5 mg | Reduction of pulmonary and systemic inflammation in endotoxemia | |

General Considerations for In Vivo Use:

- **Solubility:** For intraperitoneal injections, Ac-**YVAD-CHO** can be dissolved in a vehicle such as saline or PBS. Ensure complete dissolution before administration.
- **Pharmacokinetics:** Be aware that Ac-**YVAD-CHO** is cleared from the blood relatively quickly. For instance, after intraperitoneal injection in mice, its concentration can drop significantly within 30-60 minutes. The timing of administration relative to the inflammatory challenge is therefore critical.

- Controls: Always include a vehicle control group to account for any effects of the solvent.

Caspase-1 Activity Assay

The activity of caspase-1 can be measured using a fluorometric assay based on the cleavage of a specific substrate.

Materials:

- Cell or tissue lysates
- Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
- Assay buffer (typically provided with the substrate)
- Ac-YVAD-CHO (as a positive control for inhibition)
- 96-well black microplate
- Fluorometer

Protocol:

- Lysate Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.
- Assay Setup:
 - In a 96-well black plate, add a consistent amount of protein lysate (e.g., 50 µg) to each well.
 - Include a blank (assay buffer only), a negative control (lysate from untreated cells), and a positive control for inhibition (lysate from activated cells pre-incubated with Ac-YVAD-CHO).
- Reaction Initiation:
 - Add the caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well to a final concentration of 50 µM.

- Incubation:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
 - Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
 - The increase in fluorescence corresponds to the caspase-1 activity.

Troubleshooting and Considerations

- Inhibitor Specificity: While Ac-**YVAD-CHO** is highly selective for caspase-1, it can inhibit caspases-4 and -5 at higher concentrations. It is crucial to use the lowest effective concentration to maintain specificity.
- Cell Type Variability: The optimal concentration of Ac-**YVAD-CHO** and the kinetics of pyroptosis can vary significantly between different cell types. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific system.
- Alternative Inhibitors: For irreversible inhibition of caspase-1, consider using Ac-YVAD-cmk.
- Cytotoxicity: At very high concentrations or with prolonged incubation, Ac-**YVAD-CHO** may have off-target effects on cell viability. It is advisable to assess cell viability (e.g., using an MTT or similar assay) in parallel with your experiments, especially when using a new cell line.

By following these guidelines and protocols, researchers can effectively utilize Ac-**YVAD-CHO** to investigate the intricate roles of caspase-1 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. invivogen.com [invivogen.com]
- To cite this document: BenchChem. [Ac-YVAD-CHO: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785022#cell-permeability-and-uptake-of-ac-yvad-cho]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com